4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group at the 4’ position, a fluoro group at the 3’ position, and a carbonitrile group at the 3 position on the biphenyl scaffold. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of a biphenyl derivative, followed by reduction to introduce the amino group. Fluorination is then carried out using suitable fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The amino and fluoro groups facilitate binding to enzymes and receptors, potentially inhibiting their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carbaldehyde
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
- 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-ol
Uniqueness: 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H9FN2 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-(4-amino-3-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7H,16H2 |
InChI Key |
RFCNTUOHDLJBTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)F)C#N |
Origin of Product |
United States |
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